molecular formula C12H17N3O B3389261 2-Phenyl-2-piperazin-1-ylacetamide CAS No. 923163-42-2

2-Phenyl-2-piperazin-1-ylacetamide

Cat. No. B3389261
CAS RN: 923163-42-2
M. Wt: 219.28 g/mol
InChI Key: ZVGYTPUYLFVJCY-UHFFFAOYSA-N
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Description

2-Phenyl-2-piperazin-1-ylacetamide is a chemical compound with the CAS Number: 923163-42-2 . It has a molecular weight of 219.29 and is usually available in powder form . It is widely used in scientific research due to its versatile properties.


Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-Phenyl-2-piperazin-1-ylacetamide, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 2-Phenyl-2-piperazin-1-ylacetamide is C12H17N3O . The InChI Code is 1S/C12H17N3O/c13-12(16)11(10-4-2-1-3-5-10)15-8-6-14-7-9-15/h1-5,11,14H,6-9H2,(H2,13,16) .


Physical And Chemical Properties Analysis

2-Phenyl-2-piperazin-1-ylacetamide is a powder at room temperature . The compound is stable under normal conditions .

Scientific Research Applications

Chemical Research

2-Phenyl-2-piperazin-1-ylacetamide is a chemical compound with the CAS Number: 923163-42-2 . It is often used in chemical research due to its unique structure and properties. The compound is typically stored at room temperature and comes in a powder form .

Drug Design and Synthesis

This compound can be used in the design and synthesis of new drugs. For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease . Although this is not exactly the same compound, it shows how similar structures can be used in drug design.

Acetylcholinesterase Inhibitors

The compound has been studied as a potential acetylcholinesterase inhibitor . Acetylcholinesterase inhibitors are drugs that prevent the breakdown of acetylcholine, a neurotransmitter that sends signals in the nervous system. These inhibitors are used to treat diseases like Alzheimer’s and myasthenia gravis .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-phenyl-2-piperazin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-12(16)11(10-4-2-1-3-5-10)15-8-6-14-7-9-15/h1-5,11,14H,6-9H2,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGYTPUYLFVJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2-(piperazin-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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